(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Description
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This method is characterized by high selectivity, good yields, and rapid reaction times, showcasing the versatility of furan-based compounds in organic synthesis (Reddy et al., 2012).
Phosphomolybdic Acid Catalysis : Another study demonstrated the smooth aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid. This resulted in trans-4,5-disubstituted cyclopentenone derivatives, underlining the compound's utility in facilitating complex organic reactions (Reddy et al., 2012).
Pharmacological Applications
Antiprotozoal Activities : A study on 3,5-bis(4-amidinophenyl)isoxazole derivatives (analogues of furan compounds) showed significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This highlights the potential of furan-based compounds in developing antiprotozoal medications (Patrick et al., 2007).
Cytotoxicity Testing : Another research synthesized 2-aroylbenzofuran-3-ols and tested their in vitro cytotoxicity on human cancer cell lines. The study signifies the importance of furan derivatives in cancer research and drug development (Công et al., 2020).
Materials Science Applications
Hydrogenation of Furfural : A study explored the selective hydrogenation of furfural over Ni0.09Zn/NC600 derived from zeolitic imidazolate frameworks. This research underscores the role of furan derivatives in catalysis and material science applications (Li et al., 2020).
Paterno-Büchi Reaction : Research on 5-methyl-2-furyl-phenylmethanol and its derivatives highlighted their use in photochemical Paterno-Büchi reactions, emphasizing the compound's potential in photochemistry and organic materials development (D’Auria & Racioppi, 2000).
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-17(12-11-14(22-18-12)15-4-2-9-23-15)19-6-5-16(24-10-7-19)13-3-1-8-21-13/h1-4,8-9,11,16H,5-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQCGNRHQFNKJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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